Fluvastatin Lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

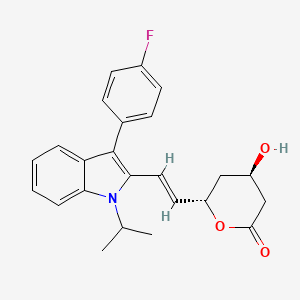

(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDEUFAXJFWBG-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652593 | |

| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94061-83-3 | |

| Record name | (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94061-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Fluvastatin Lactone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of fluvastatin (B1673502) lactone, a critical intermediate and the inactive prodrug form of the cholesterol-lowering agent, fluvastatin. Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is widely used in the management of hypercholesterolemia.[1][2] The lactone form is of significant interest to researchers for studies on drug metabolism, stability, and as a reference standard in analytical method development.[3] This document outlines detailed synthetic methodologies, purification protocols, and the underlying biochemical pathways, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Synthesis of Fluvastatin Lactone

The synthesis of fluvastatin, and consequently its lactone, has evolved to improve yield, stereoselectivity, and process efficiency. A notable advancement is the "one-pot" synthesis approach, which has been shown to increase the overall yield by 25% while reducing the number of required solvents.[4] The core of the synthesis involves the construction of the characteristic fluorophenyl-indole moiety and the subsequent elaboration of the dihydroxyheptenoic acid side chain.

Key Synthetic Strategies

Several synthetic routes to fluvastatin have been developed, with a common strategy involving an aldol-like condensation followed by a stereoselective reduction. One improved manufacturing process involves the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate (B1235776).[4] This is followed by a low-temperature reduction to yield the diol ester without the isolation of the intermediate keto alcohol.

A critical step in the synthesis is controlling the stereochemistry of the 3,5-dihydroxy groups to obtain the desired syn-diol configuration, which is essential for the drug's activity. Methods utilizing methoxydiethylborane and sodium borohydride (B1222165) have been employed to achieve high diastereoselectivity.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established synthetic methods. Researchers should consult specific literature for precise reagent quantities and reaction conditions.

Step 1: Synthesis of the Aldehyde Precursor The synthesis typically begins with the construction of the indole (B1671886) core, followed by the introduction of the propenal side chain to yield E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal.

Step 2: Condensation and Reduction

-

Prepare a solution of tert-butyl acetoacetate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).

-

Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the dianion.

-

Slowly add the aldehyde precursor from Step 1 to the reaction mixture.

-

After the condensation is complete, introduce a stereoselective reducing agent (e.g., a mixture of methoxydiethylborane and sodium borohydride) at low temperature to reduce the keto group to a hydroxyl group, yielding the syn-diol ester.

Step 3: Lactonization The conversion of the active hydroxy acid form of fluvastatin to the inactive lactone form is pH-dependent. Acidic conditions favor the formation of the lactone.

-

Following the reduction and work-up to isolate the dihydroxy acid or its ester, dissolve the compound in an appropriate organic solvent.

-

Introduce an acid catalyst (e.g., a catalytic amount of a strong acid) to promote intramolecular esterification (lactonization).

-

Monitor the reaction by a suitable analytical technique (e.g., TLC or HPLC) until completion.

-

Upon completion, quench the reaction and proceed with purification.

Quantitative Data on Synthesis

| Parameter | Reported Value | Reference |

| Overall Yield (Improved "one-pot" process) | ~25% increase over previous methods | |

| Diastereomeric Ratio (syn/anti) | Up to 98:2 | |

| Purity of Intermediates | >97% (HPLC) for some protected lactones |

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and undesired stereoisomers. A combination of chromatographic and crystallization techniques is typically employed.

Purification Techniques

-

Chromatography: Column chromatography using silica (B1680970) gel is a common method for the initial purification of the crude lactone. The choice of eluent system is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is often used. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve high purity. A reversed-phase C18 column with a mobile phase like methanol (B129727) and water is a common setup.

-

Crystallization: Crystallization is an effective method for obtaining highly pure this compound. The choice of solvent is critical, and anti-solvents may be used to induce precipitation. For instance, crystallization from a mixture of acetone (B3395972) and water has been reported for fluvastatin sodium, and similar principles can be applied to the lactone.

Experimental Protocol: Purification Workflow

Step 1: Initial Purification by Column Chromatography

-

Prepare a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by TLC or HPLC to identify those containing the pure lactone.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Final Purification by Crystallization

-

Dissolve the partially purified lactone from Step 1 in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or acetone).

-

Slowly cool the solution to room temperature and then further cool in an ice bath to induce crystallization.

-

If crystallization is slow, an anti-solvent (e.g., water or hexane) can be added dropwise.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data on Purification

| Parameter | Reported Value | Reference |

| Purity after Column Chromatography | >95% (as a general target) | |

| Purity after Crystallization | >99.5% (HPLC) | |

| Reduction of anti-isomer | Can be significantly reduced |

Visual Diagrams

Signaling Pathway: Mechanism of Action of Fluvastatin

Fluvastatin exerts its therapeutic effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.

Caption: Mechanism of action of Fluvastatin via inhibition of HMG-CoA reductase.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound, from starting materials to the final product.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Fluvastatin Lactone

This technical guide provides a comprehensive overview of the chemical properties and stability of fluvastatin (B1673502) lactone, intended for researchers, scientists, and professionals in drug development. The document details the physicochemical characteristics, stability profile under various conditions, and relevant experimental methodologies.

Chemical and Physical Properties

Fluvastatin lactone is the inactive, closed-ring form of fluvastatin, a synthetic HMG-CoA reductase inhibitor.[1][2] The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one | [3] |

| Molecular Formula | C24H24FNO3 | [3][4] |

| Molecular Weight | 393.4 g/mol | |

| CAS Number | 94061-83-3 | |

| Appearance | Off-White Solid | |

| XLogP3 | 4.3 |

Stability of this compound

The stability of fluvastatin is a critical consideration in its formulation and storage. The lactone form is in a pH-dependent equilibrium with its active hydroxy acid form.

pH-Dependent Interconversion

Fluvastatin undergoes a pH-dependent interconversion between its pharmacologically active hydroxy acid form and the inactive lactone form.

-

Acidic Conditions: Under acidic conditions, the equilibrium favors the formation of the lactone. The activation barriers for the conversion from the hydroxy acid to the lactone and the reverse reaction are comparable, making both forms likely to be present.

-

Basic Conditions: In basic or alkaline solutions, the lactone form is unstable and readily hydrolyzes to the active hydroxy acid form. The activation barrier for this hydrolysis is significantly lower than for the reverse reaction.

-

Neutral Conditions: At physiological pH, the equilibrium tends to favor the hydrolysis of the lactone to the hydroxy acid.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Statins, including fluvastatin, are known to be susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis.

-

Hydrolysis: Fluvastatin is susceptible to hydrolysis, with the rate being pH-dependent. Acidic hydrolysis can lead to the formation of the lactone form, while basic hydrolysis favors the open-chain hydroxy acid.

-

Oxidation: Statins can degrade under oxidative stress.

-

Photostability: Exposure to light can also lead to the degradation of statins.

-

Thermal Stress: Elevated temperatures can promote the degradation of fluvastatin.

Studies have shown that formulating fluvastatin in solid dispersions with polymers like polyvinylpyrrolidone (B124986) (PVP), Eudragit RS100, and chitosan (B1678972) can enhance its physical and chemical stability by creating hydrogen bonding interactions that protect the drug from degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on fluvastatin to identify potential degradation products and establish its stability profile.

-

Sample Preparation: Prepare stock solutions of fluvastatin in a suitable solvent, such as methanol (B129727).

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1 N HCl) and heat at a specified temperature (e.g., 100°C) for a defined period (e.g., 90 minutes).

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 80°C) for a specific duration.

-

Oxidative Degradation: Expose the drug solution to an oxidizing agent (e.g., 3% H2O2) at a controlled temperature (e.g., 60°C).

-

Thermal Degradation: Subject a solid sample of the drug to dry heat at a high temperature (e.g., 80°C or 105°C) for a set time.

-

Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) or sunlight for a defined period.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products.

High-Performance Liquid Chromatography (HPLC) Method for Fluvastatin and its Degradants

This section describes a typical reversed-phase HPLC (RP-HPLC) method for the analysis of fluvastatin and its degradation products.

-

Chromatographic System: An HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm) is commonly employed for separation.

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20, v/v) is often used as the mobile phase in an isocratic elution mode. The mobile phase should be filtered and degassed before use.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength of 242 nm.

-

Injection Volume: A 20 µL injection volume is standard.

-

Temperature: The analysis is typically conducted at ambient temperature.

Visualizations

Signaling and Metabolic Pathways

While this compound itself is inactive, its stability is directly related to the active hydroxy acid form, which undergoes metabolism. Fluvastatin is primarily metabolized in the liver by cytochrome P450 enzymes.

Caption: Simplified metabolic pathway of fluvastatin.

Experimental Workflows

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

Caption: Workflow for forced degradation studies.

Logical Relationships

The interconversion between this compound and its hydroxy acid form is a key logical relationship governed by pH.

Caption: pH-dependent interconversion of fluvastatin.

References

The Unseen Transformation: A Technical Guide to the Mechanism of Fluvastatin Lactone Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvastatin (B1673502), a synthetic HMG-CoA reductase inhibitor, is widely prescribed for the management of hypercholesterolemia. As with other statins containing a β-hydroxy acid moiety, fluvastatin can undergo intramolecular esterification to form a corresponding lactone. This transformation is of significant interest to pharmaceutical scientists as it represents a key degradation pathway, impacting the stability, bioavailability, and therapeutic efficacy of the drug product. The lactone form is generally considered to be the inactive prodrug, which must be hydrolyzed back to the active hydroxy acid form in vivo. Understanding the mechanism, kinetics, and analytical methodologies for fluvastatin lactone formation is therefore critical for formulation development, stability testing, and ensuring product quality. This technical guide provides an in-depth exploration of the core mechanism of fluvastatin lactonization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Fluvastatin Lactonization

The conversion of fluvastatin to its lactone is a reversible, pH-dependent intramolecular esterification reaction. The active form of fluvastatin is its open-ring hydroxy acid, which, under specific conditions, cyclizes to form the inactive closed-ring lactone.

Key Mechanistic Insights:

-

pH Dependence: The equilibrium between the hydroxy acid and lactone forms is strongly influenced by pH. Acidic conditions favor the formation of the lactone, while basic conditions promote the hydrolysis of the lactone back to the active hydroxy acid form.[1][2] At physiological pH and higher, the equilibrium favors the open-ring hydroxy acid.

-

Reaction Pathway: Theoretical studies utilizing density functional theory (DFT) have elucidated that the lactonization of fluvastatin is not a single-step process.[1][2] Instead, it proceeds through a stepwise mechanism. A direct, one-step interconversion between the hydroxy acid and lactone forms has a high activation barrier, making it energetically unfavorable.[1]

-

Energetics of the Transformation: DFT calculations have provided valuable insights into the energy landscape of the fluvastatin-lactone interconversion. These studies have quantified the activation energy barriers for both the forward (lactonization) and reverse (hydrolysis) reactions under acidic and basic conditions.

Acid-Catalyzed Lactonization

Under acidic conditions, the carboxylic acid group of fluvastatin is protonated, facilitating the nucleophilic attack by the hydroxyl group at the C5 position of the heptenoic acid side chain. This intramolecular reaction leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the stable six-membered lactone ring. The activation barriers for lactonization and hydrolysis are comparable in acidic environments, suggesting that both forms can coexist in equilibrium.

Base-Catalyzed Hydrolysis

In basic media, the lactone ring is susceptible to nucleophilic attack by hydroxide (B78521) ions. This leads to the opening of the ring and the formation of the carboxylate salt of the active hydroxy acid. The activation barrier for hydrolysis under basic conditions is significantly lower than that for the reverse lactonization reaction, making the lactone form unstable in alkaline environments.

Quantitative Data on Fluvastatin Lactonization

The following table summarizes the theoretically calculated activation and reaction energies for the interconversion of fluvastatin and its lactone under acidic and basic conditions, as determined by Density Functional Theory (DFT) studies.

| Condition | Process | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Acidic | Lactonization (Hydroxy Acid → Lactone) | 22 | +6 | |

| Hydrolysis (Lactone → Hydroxy Acid) | 28 | -6 | ||

| Basic | Lactonization (Hydroxy Acid → Lactone) | 28 | +19 | |

| Hydrolysis (Lactone → Hydroxy Acid) | 9 | -19 |

Note: A positive reaction energy indicates that the product is at a higher energy level than the reactant (an endergonic process), while a negative value indicates an exergonic process.

Experimental Protocols

Forced Degradation Study for this compound Formation

This protocol describes a typical forced degradation study to induce the formation of this compound under acidic conditions for analytical purposes.

Objective: To generate the this compound degradation product for identification and analytical method validation.

Materials:

-

Fluvastatin sodium reference standard

-

1 N Hydrochloric acid (HCl)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium hydroxide (for neutralization)

-

Volumetric flasks

-

Reflux apparatus

-

pH meter

Procedure:

-

Accurately weigh approximately 200 mg of fluvastatin sodium and dissolve it in 10 mL of water in a round-bottom flask.

-

Add 50 mL of 1 N HCl to the flask.

-

Connect the flask to a reflux condenser and heat the mixture at 100°C for 90 minutes.

-

After cooling to room temperature, a precipitate of the degradation product should form.

-

Filter the precipitate and wash it several times with water to remove excess acid.

-

Dry the isolated solid in a vacuum oven at a low temperature (e.g., 50°C).

-

The resulting solid can be used for characterization and as a reference marker in analytical studies.

HPLC Method for the Analysis of Fluvastatin and its Lactone

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of fluvastatin and its lactone.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol : Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 242 nm |

| Injection Volume | 20 µL |

| Internal Standard | Sodium Benzoate (optional) |

Procedure:

-

Standard Preparation: Prepare stock solutions of fluvastatin sodium and the isolated this compound in methanol. From these, prepare a series of working standard solutions of known concentrations.

-

Sample Preparation: Dissolve the sample containing fluvastatin and/or its lactone in the mobile phase to an appropriate concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks for fluvastatin and this compound based on their retention times compared to the standards. The peak areas can be used to quantify the amount of each component.

Visualizations

Caption: pH-dependent equilibrium between Fluvastatin and its lactone.

Caption: Experimental workflow for a fluvastatin stability study.

Conclusion

The formation of this compound is a critical aspect of the drug's chemistry, with direct implications for its stability and therapeutic action. The reversible, pH-dependent nature of this intramolecular esterification necessitates careful control of formulation pH to maintain the drug in its active hydroxy acid form. The provided theoretical data, experimental protocols, and visual workflows offer a comprehensive technical overview for researchers and drug development professionals. A thorough understanding of this mechanism is paramount for the development of stable and effective fluvastatin drug products. Further research into the specific rate constants of fluvastatin lactonization under various conditions would provide an even more complete picture of this important transformation.

References

Fluvastatin Lactone: A Technical Examination of In Vitro and In Vivo Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin (B1673502), a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is primarily utilized for its cholesterol-lowering properties.[1] Beyond its role in lipid management, fluvastatin, particularly in its lactone and active hydroxy acid forms, has demonstrated a range of biological activities that are of significant interest in oncological research. A notable disconnect often exists between its potent anti-tumor effects observed in laboratory cell cultures (in vitro) and its efficacy in living organisms (in vivo).[2] This technical guide provides an in-depth analysis of the in vitro and in vivo biological activities of fluvastatin, with a focus on its lactone form. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Introduction: The Duality of Fluvastatin's Forms

Statins can exist in two forms: a hydrophilic hydroxy acid (the active form that directly inhibits HMG-CoA reductase) and a more lipophilic lactone prodrug.[3][4] Fluvastatin is administered in its active hydroxy acid form, but it can be metabolized into its lactone form.[5] The lipophilicity of the lactone form allows for passive diffusion across cell membranes, while the acid form typically requires active transport. This difference in cellular uptake and the distinct biological activities of each form contribute to the varied and sometimes contradictory outcomes observed in in vitro and in vivo studies.

In Vitro Biological Activity of Fluvastatin

In controlled laboratory settings, fluvastatin exhibits significant anti-cancer properties across various cancer cell lines. These effects are primarily attributed to the inhibition of the mevalonate (B85504) pathway, which is crucial for the synthesis of cholesterol and other essential isoprenoids.

Inhibition of HMG-CoA Reductase

The primary mechanism of action of fluvastatin is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition depletes downstream products necessary for cell growth and survival.

Anti-proliferative and Cytotoxic Effects

Fluvastatin has been shown to inhibit the proliferation of numerous cancer cell lines in a dose-dependent manner. For instance, studies have reported IC50 values for fluvastatin in various cell lines, indicating its potency. The anti-proliferative effects are often a result of cell cycle arrest, typically at the G1 phase.

Induction of Apoptosis

Fluvastatin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases, such as caspase-3 and caspase-9, and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Inhibition of Angiogenesis

In vitro studies have demonstrated that fluvastatin can inhibit key processes in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. It has been shown to block the action of angiogenic factors on endothelial cells.

In Vivo Biological Activity of Fluvastatin

The translation of the promising in vitro anti-cancer effects of fluvastatin to in vivo models has yielded more complex and sometimes conflicting results. While some studies demonstrate significant tumor growth inhibition, others report a disconnect between the in vitro and in vivo outcomes.

Tumor Growth Inhibition in Xenograft Models

Several preclinical studies using animal xenograft models, where human tumor cells are implanted into immunocompromised mice, have shown that fluvastatin can inhibit tumor growth. For example, in a mouse model of triple-negative breast cancer, fluvastatin treatment significantly delayed tumor onset and reduced tumor incidence and multiplicity.

Anti-metastatic Effects

Fluvastatin has also been investigated for its potential to inhibit metastasis. Some studies suggest that it can prevent the spread of cancer cells to distant organs.

The In Vitro-In Vivo Discrepancy

A recurring theme in the literature is the observation that the potent anti-tumor and anti-angiogenic activity of fluvastatin observed in vitro is not always recapitulated in vivo. This discrepancy may be attributed to several factors, including:

-

Pharmacokinetics and Metabolism: The bioavailability, distribution, and metabolism of fluvastatin in a complex living system can differ significantly from the direct exposure of cells in a culture dish.

-

Tumor Microenvironment: The intricate interactions between cancer cells and the surrounding stroma, immune cells, and extracellular matrix in the tumor microenvironment can influence drug response and are not fully replicated in vitro.

-

Resistance Mechanisms: Tumors may develop resistance to statins through mechanisms that are only operative in the in vivo context.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on fluvastatin.

Table 1: In Vitro Anti-proliferative Activity of Fluvastatin (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEp-2 | Human Larynx Carcinoma | 2.43 ± 0.56 | |

| KB | Human Nasopharyngeal Carcinoma | 2.29 ± 0.19 | |

| HeLa | Human Cervical Carcinoma | 5.02 ± 1.52 | |

| OVCAR3 | Ovarian Cancer | Not specified | |

| DoTc2 4510 | Epithelial Cervical Carcinoma | > 100 | |

| A-375 | Malignant Melanoma | ~50 (at 72h) | |

| A-673 | Ewing's Sarcoma | < 50 |

Table 2: In Vivo Anti-Tumor Efficacy of Fluvastatin

| Animal Model | Cancer Type | Fluvastatin Dose | Key Findings | Reference |

| SV40C3 TAg Mice | Triple-Negative Breast Cancer | 10 mg/kg/day | 50% reduction in tumor incidence; 75% inhibition of tumor weight. | |

| Rat HCC Model | Hepatocellular Carcinoma | Not specified | Combination with sorafenib (B1663141) more effectively inhibited tumor development than monotherapy. | |

| N-methyl-N-nitrosourea-induced rats | Mammary Carcinogenesis | 20 and 200 mg/kg (dietary) | Higher concentration suppressed tumor frequency by 63% and incidence by 33%. | |

| Nude Mouse Model | Triple-Negative Breast Cancer | Not specified | Suppressed lung metastasis. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of fluvastatin research.

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance resulting from the oxidation of NADPH.

Materials:

-

HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or Assay Genie)

-

Purified HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Fluvastatin (or other inhibitors)

-

Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing KCl, EDTA, and DTT)

-

96-well clear plate

-

Multi-well spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions. Dissolve fluvastatin in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the assay buffer, NADPH, and HMG-CoA substrate to each well.

-

Inhibitor Addition: Add the desired concentration of fluvastatin or solvent control to the respective wells.

-

Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme to each well.

-

Measurement: Immediately measure the absorbance at 340 nm and continue to take readings at regular intervals (e.g., every 20-30 seconds) for a specified period (e.g., 10-20 minutes) at 37°C.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition is calculated by comparing the rate in the presence of fluvastatin to the rate in the control wells.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Fluvastatin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of fluvastatin and a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (TUNEL and Caspase-3 Staining)

This protocol describes the double labeling of apoptotic cells using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) to detect DNA fragmentation and immunohistochemistry for active caspase-3.

Materials:

-

Apoptosis Detection Kit (e.g., TdT DAB Apoptosis Detection Kit)

-

Anti-active caspase-3 antibody

-

Proteinase K

-

Blocking buffers

-

Secondary antibodies

-

Chromogens (e.g., DAB and AEC)

-

Microscope

Procedure:

-

Sample Preparation: Prepare cell smears or tissue sections as required.

-

Permeabilization: Treat the samples with Proteinase K to permeabilize the cells.

-

TUNEL Staining:

-

Block endogenous peroxidase activity.

-

Incubate with TdT labeling buffer and then with the TdT labeling mixture containing Br-dUTP.

-

Incubate with a stop buffer.

-

Apply a streptavidin-HRP conjugate and then the DAB chromogen to visualize the brown-stained nuclei of apoptotic cells.

-

-

Active Caspase-3 Staining:

-

Block endogenous avidin (B1170675) and biotin.

-

Incubate with the primary anti-active caspase-3 antibody overnight.

-

Incubate with a biotinylated secondary antibody.

-

Apply a streptavidin-HRP conjugate and then the AEC chromogen to visualize the red-stained cytoplasm of cells with active caspase-3.

-

-

Analysis: Observe the stained samples under a microscope. Double-labeled cells (brown nuclei and red cytoplasm) are definitively identified as apoptotic.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for establishing and evaluating the efficacy of fluvastatin in a subcutaneous tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

Fluvastatin

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a suitable medium, with or without Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers.

-

Treatment: Randomize the mice into treatment and control groups. Administer fluvastatin (e.g., via oral gavage or in drinking water) and the vehicle control according to the predetermined dosing schedule.

-

Tumor Measurement: Continue to measure the tumor volume at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the fluvastatin-treated and control groups to determine the in vivo efficacy.

Signaling Pathways and Visualizations

Fluvastatin's biological effects are mediated through the modulation of several key signaling pathways. The inhibition of HMG-CoA reductase leads to a reduction in isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTPases such as Ras and Rho.

Caption: Overview of Fluvastatin's Mechanism of Action.

The disruption of Ras/Rho signaling, in turn, affects downstream pathways that regulate cell proliferation, survival, and apoptosis.

Caption: General Experimental Workflow for Fluvastatin Evaluation.

References

- 1. revvity.com [revvity.com]

- 2. A disconnect between antitumor and antiangiogenic effects of fluvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Fluvastatin Lactone as a metabolite of Fluvastatin

An In-depth Technical Guide to Fluvastatin (B1673502) Lactone as a Metabolite of Fluvastatin

Introduction

Fluvastatin is a first-generation, fully synthetic HMG-CoA reductase inhibitor (statin) prescribed to lower elevated cholesterol and prevent cardiovascular events.[1][2] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[1][2] Like other statins, fluvastatin exists in two forms: a pharmacologically active β-hydroxy acid form and a corresponding inactive lactone form.[3] While the primary metabolism of fluvastatin proceeds via oxidation by cytochrome P450 enzymes, the interconversion to its lactone form is a significant aspect of its chemical behavior. This document provides a detailed technical overview of Fluvastatin Lactone, focusing on its formation, the enzymes involved in the parent drug's metabolism, and the methodologies used for its study.

Metabolic Pathways of Fluvastatin

Fluvastatin is extensively metabolized in the liver following oral administration, with over 90% of a dose being eliminated as metabolites, primarily in the feces via biliary excretion. The metabolic process is dominated by oxidation, mediated largely by the cytochrome P450 (CYP) enzyme system.

Role of Cytochrome P450 Isozymes

In vitro and in vivo studies have established that CYP2C9 is the principal enzyme responsible for fluvastatin's metabolism, accounting for approximately 75% of its clearance. Other isoforms, including CYP3A4 (~20%) and CYP2C8 (~5%), play a lesser role. This reliance on CYP2C9, rather than CYP3A4 which metabolizes many other statins, results in a lower potential for certain drug-drug interactions.

The primary oxidative metabolites of fluvastatin are:

-

5-hydroxy-fluvastatin

-

6-hydroxy-fluvastatin

-

N-desisopropyl-fluvastatin

CYP2C9 is capable of generating all three of these major metabolites. The 6-hydroxy and N-desisopropyl metabolites are formed exclusively by CYP2C9, while the 5-hydroxy metabolite can also be formed by CYP3A4, CYP2C8, and CYP2D6. These hydroxylated metabolites retain some pharmacological activity but are rapidly conjugated (glucuronidated and sulfated) and eliminated.

The metabolic pathway of fluvastatin is visualized in the diagram below.

Caption: Primary metabolic pathways of Fluvastatin via Cytochrome P450 enzymes.

This compound: Formation and Hydrolysis

Unlike the oxidative metabolites, this compound is primarily formed through a non-enzymatic, pH-dependent intramolecular esterification (lactonization) of the active hydroxy acid. This process is reversible, and an equilibrium exists between the active acid and the inactive lactone.

-

Acidic Conditions: Under acidic conditions (pH < pKa), the equilibrium favors the formation of the inactive, ring-closed lactone form.

-

Neutral to Basic Conditions: At physiological pH (around 7.4) and higher, the equilibrium strongly favors the open-ring, active hydroxy acid form. The lactone is unstable and undergoes hydrolysis to yield the active parent compound.

Theoretical studies using density functional theory (DFT) have elucidated the energetics of this interconversion. The lactone form is consistently higher in energy than the hydroxy acid form. However, the activation barriers for the forward (lactonization) and reverse (hydrolysis) reactions are highly dependent on pH.

The pH-dependent equilibrium is illustrated below.

Caption: Reversible, pH-dependent interconversion of Fluvastatin and this compound.

Quantitative Data

The following tables summarize key quantitative data related to fluvastatin metabolism and the acid-lactone interconversion.

Table 1: Cytochrome P450 Isozymes Involved in Fluvastatin Metabolism

| Enzyme | Approximate Contribution | Metabolites Formed |

| CYP2C9 | ~75% | 5-hydroxy, 6-hydroxy, N-desisopropyl-fluvastatin |

| CYP3A4 | ~20% | 5-hydroxy-fluvastatin |

| CYP2C8 | ~5% | 5-hydroxy-fluvastatin |

| CYP2D6 | Minor | 5-hydroxy-fluvastatin |

Table 2: Theoretical Energetics of Fluvastatin Acid-Lactone Interconversion

| Condition | Reaction | Activation Barrier (kcal/mol) | Energy Difference (Lactone vs. Acid) (kcal/mol) | Reference |

| Acidic | Hydrolysis | ~22 | +6 to +19 | |

| Lactonization | ~28 | |||

| Basic | Hydrolysis | ~9 | +6 to +19 | |

| Lactonization | ~28 |

Experimental Protocols

The characterization of fluvastatin metabolism and the study of its lactone form involve several key experimental methodologies.

In Vitro Metabolism Studies

A common approach to identify the enzymes responsible for drug metabolism is through in vitro assays using human liver preparations.

Objective: To determine the contribution of various CYP450 isozymes to the metabolism of fluvastatin.

Methodology:

-

Incubation: Fluvastatin is incubated with human liver microsomes, which contain a mixture of drug-metabolizing enzymes.

-

Cofactors: The incubation mixture is fortified with necessary cofactors, primarily NADPH, to initiate the enzymatic reactions.

-

Inhibition (Optional): To pinpoint specific enzyme contributions, selective chemical inhibitors for different CYP isozymes (e.g., sulfaphenazole (B1682705) for CYP2C9, ketoconazole (B1673606) for CYP3A4) are co-incubated with fluvastatin.

-

Recombinant Enzymes: Alternatively, fluvastatin is incubated with individual human CYP isozymes expressed in a cellular system (e.g., baculovirus-infected insect cells) to confirm the metabolic capabilities of each enzyme in isolation.

-

Sample Analysis: At various time points, the reaction is stopped (e.g., by adding acetonitrile). The samples are then centrifuged, and the supernatant is analyzed to quantify the depletion of the parent drug and the formation of metabolites.

The general workflow for this process is outlined below.

Caption: Generalized workflow for in vitro metabolism studies of Fluvastatin.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying fluvastatin and its metabolites from biological matrices.

Objective: To measure the concentrations of fluvastatin, its oxidative metabolites, and this compound.

Methodology:

-

Sample Preparation: Plasma or microsomal incubation samples are prepared, often involving protein precipitation followed by solid-phase extraction or liquid-liquid extraction to isolate the analytes and remove interfering substances.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient or isocratic mobile phase, commonly consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), is used to elute the compounds from the column.

-

Detection:

-

UV Detection: Fluvastatin and its metabolites can be detected using a UV detector at a specific wavelength (e.g., 242 nm).

-

Mass Spectrometry (MS): For higher sensitivity and specificity, the HPLC system is coupled to a mass spectrometer (LC-MS/MS). This allows for the precise identification and quantification of each analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns.

-

Conclusion

This compound is an inactive form of fluvastatin that exists in a pH-dependent equilibrium with the pharmacologically active hydroxy acid. While not a direct product of enzymatic metabolism, its formation is a critical characteristic of the drug's chemistry. The primary metabolic fate of fluvastatin involves oxidation by CYP2C9 to form hydroxylated and N-desisopropyl metabolites. Understanding both the enzymatic pathways and the non-enzymatic interconversion to the lactone form is essential for a comprehensive view of fluvastatin's disposition and for the design of robust bioanalytical methods in drug development and clinical research.

References

A Technical Guide to the Stereoselective Synthesis of Fluvastatin Lactone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, is administered as a racemic mixture of its (3R,5S) and (3S,5R) enantiomers. The biological activity, however, resides primarily in the (3R,5S)-isomer. Consequently, the development of stereoselective synthetic routes to access the individual enantiomers of Fluvastatin and its corresponding lactone form is of significant interest for pharmacological studies and the development of next-generation statins. This technical guide provides an in-depth overview of established methodologies for the stereoselective synthesis of the key syn-1,3-diol moiety of Fluvastatin, which is a precursor to the Fluvastatin lactone. This guide details and compares three prominent strategies: a chiral ligand-controlled asymmetric synthesis, a biocatalytic reduction, and a transition-metal catalyzed asymmetric hydrogenation. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Introduction

Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It is used clinically to reduce elevated total cholesterol and low-density lipoprotein (LDL) cholesterol levels.[1] The molecule possesses two stereocenters in its dihydroxyheptenoic acid side chain, and it is the (3R,5S)-syn-diol configuration that is primarily responsible for its therapeutic effect. The synthesis of enantiomerically pure statin side chains is a critical challenge in medicinal chemistry. This guide focuses on methods to stereoselectively synthesize the enantiomers of the Fluvastatin side chain, which can be readily cyclized to form the corresponding this compound.

The core of the stereoselective challenge lies in controlling the formation of the C3 and C5 hydroxyl groups in the correct syn relationship and with the desired absolute configuration. The methodologies discussed herein provide distinct approaches to achieving this control.

Chiral Ligand-Mediated Asymmetric Synthesis

A highly effective method for establishing the stereochemistry of the Fluvastatin side chain involves an asymmetric aldol-type reaction using a chiral titanium complex, followed by a diastereoselective reduction. This approach, developed by Hayashi and coworkers, allows for the synthesis of either the (+) or (-) enantiomer of Fluvastatin by selecting the appropriate enantiomer of the chiral ligand.[2][3]

Synthetic Pathway

The synthesis begins with the reaction of the Fluvastatin core aldehyde with diketene (B1670635), catalyzed by a titanium(IV) isopropoxide complex coordinated to a chiral Schiff base ligand. This step sets the C5 stereocenter and forms a β-hydroxy-δ-ketoester intermediate. The subsequent reduction of the C3 ketone is directed by the existing C5 stereocenter to yield the desired syn-1,3-diol.

Caption: Chiral ligand-mediated synthesis pathway.

Quantitative Data

The following table summarizes the quantitative outcomes for the key stereoselective steps reported by Zacharia et al.[2]

| Step | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (syn:anti) |

| Asymmetric Aldol-type Reaction | Ti(O-i-Pr)₄, (R)- or (S)-Schiff Base Ligand | β-Hydroxy-δ-ketoester | 75% | 91% | N/A |

| Diastereoselective Reduction | Et₂BOMe, NaBH₄ | syn-1,3-Diol Ester | 95% | >99% (after one recrystallization) | >99:1 |

| Saponification & Lactonization | NaOH, then acid workup | (+)- or (-)-Fluvastatin Lactone | High | >99.9% | >99:1 |

Detailed Experimental Protocol

Adapted from Zacharia, J. T. et al., J. Org. Chem. 2010, 75 (22), 7514-8 and its supporting information.

Step 1: Synthesis of tert-butyl (R)-5-((E)-2-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)vinyl)-5-hydroxy-3-oxohexanoate

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Schiff base ligand ((R)- or (S)-enantiomer, 0.12 mmol) and dry toluene (B28343) (5 mL).

-

Add titanium(IV) isopropoxide (Ti(O-i-Pr)₄, 0.1 mmol) to the solution and stir the mixture at room temperature for 1 hour.

-

Cool the resulting orange-red catalyst solution to -78 °C.

-

Add (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (Fluvastatin aldehyde, 5.0 mmol) dissolved in dry toluene (10 mL).

-

Add diketene (7.5 mmol) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 12 hours.

-

Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl, 15 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford the β-hydroxy-δ-ketoester.

Step 2: Diastereoselective Reduction to tert-butyl (3R,5R)-dihydroxy... ester (syn-diol)

-

Dissolve the β-hydroxy-δ-ketoester (4.0 mmol) in a mixture of dry tetrahydrofuran (B95107) (THF, 20 mL) and methanol (B129727) (5 mL) under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add diethylmethoxyborane (B30974) (Et₂BOMe, 4.8 mmol) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add sodium borohydride (B1222165) (NaBH₄, 4.8 mmol) portion-wise over 15 minutes.

-

Continue stirring at -78 °C for 4 hours.

-

Quench the reaction by slowly adding acetic acid (5 mL), followed by methanol (10 mL).

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

-

Purify by recrystallization from a hexane/ethyl acetate mixture to yield the enantiomerically pure syn-1,3-diol ester.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral synthons. Whole-cell biocatalysts, such as those from Lactobacillus species, contain oxidoreductase enzymes capable of reducing dicarbonyl compounds with high regio- and stereoselectivity. While a direct protocol for the Fluvastatin precursor is not extensively detailed, procedures for closely related statin side-chain precursors demonstrate the viability of this approach.

General Workflow

The chemoenzymatic approach involves the chemical synthesis of a prochiral diketoester precursor, followed by a whole-cell bioreduction to generate the chiral syn-diol. The cells provide the necessary enzymes and cofactor regeneration system.

Caption: Biocatalytic reduction workflow.

Representative Quantitative Data

The following data is for the reduction of a related substrate, tert-butyl 6-chloro-3,5-dioxohexanoate, using Lactobacillus kefir. This demonstrates the high selectivity achievable with this method.

| Substrate | Biocatalyst | Product | Yield | Diastereomeric Excess (de) |

| tert-butyl 6-chloro-3,5-dioxohexanoate | Lactobacillus kefir | tert-butyl (3R,5S)-6-chloro-dihydroxyhexanoate | 79% | >99% (syn) |

Representative Experimental Protocol

This protocol is a representative procedure adapted from literature for the asymmetric reduction of statin precursors using Lactobacillus kefir and should be optimized for the specific Fluvastatin diketo-precursor.

Step 1: Cultivation of Biocatalyst

-

Prepare a suitable growth medium for Lactobacillus kefir (e.g., MRS broth).

-

Inoculate the medium with a starter culture of L. kefir.

-

Incubate the culture under appropriate conditions (e.g., 30 °C, with gentle agitation) until a sufficient cell density is reached (typically 24-48 hours).

-

Harvest the cells by centrifugation and wash with a sterile buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

Step 2: Whole-Cell Bioreduction

-

Resuspend the harvested L. kefir cells in a phosphate buffer (e.g., 100 mM, pH 7.0) to a desired cell concentration (e.g., 50 g/L dry cell weight).

-

Add a co-substrate for cofactor regeneration, such as glucose (e.g., 1.5 equivalents relative to the substrate).

-

Add the Fluvastatin diketoester precursor (dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) or DMSO if necessary) to the cell suspension to a final concentration of 10-50 mM.

-

Maintain the reaction mixture at a controlled temperature (e.g., 30-35 °C) with gentle agitation.

-

Monitor the reaction progress using TLC or HPLC. The reaction may take 24-72 hours.

-

Upon completion, pellet the cells by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting syn-diol by silica gel chromatography.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones, including β-keto esters. The reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP. This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope, making it a highly attractive route for industrial-scale synthesis.

General Reaction Scheme

A β-ketoester precursor to the Fluvastatin side chain can be enantioselectively reduced using a chiral Ru-BINAP catalyst under a hydrogen atmosphere to produce the corresponding β-hydroxy ester. This sets the C3 stereocenter. A subsequent diastereoselective reduction of the second ketone (if present) would yield the final syn-diol.

Caption: Noyori asymmetric hydrogenation workflow.

Representative Quantitative Data

The following table shows typical results for the Noyori asymmetric hydrogenation of a generic β-keto ester, demonstrating the high selectivity of this transformation.

| Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| Methyl acetoacetate | RuCl₂[(S)-BINAP] | Methyl (S)-3-hydroxybutanoate | >98% | >99% |

Representative Experimental Protocol

This is a general procedure for the Noyori asymmetric hydrogenation of a β-keto ester and would require adaptation and optimization for the specific Fluvastatin precursor.

-

In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with the β-ketoester substrate (1.0 mmol) and the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP], 0.001-0.01 mmol, 0.1-1.0 mol%).

-

Add a degassed solvent, typically methanol or ethanol (5-10 mL).

-

Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

-

Purge the reactor several times with hydrogen gas.

-

Pressurize the reactor to the desired pressure (typically 4-100 atm H₂).

-

Heat the reaction mixture to the specified temperature (e.g., 30-80 °C) with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or HPLC.

-

After the reaction is complete (typically 12-48 hours), cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched β-hydroxy ester.

Summary and Outlook

The stereoselective synthesis of this compound enantiomers can be achieved through several robust and efficient methodologies.

-

The chiral ligand-mediated approach offers excellent control over both absolute and relative stereochemistry in a single synthetic sequence, with the flexibility to produce either enantiomer by simply changing the ligand.

-

Biocatalytic reduction represents a green and highly selective method, leveraging cellular machinery to perform complex stereoselective transformations under mild conditions. While further development is needed for the specific Fluvastatin substrate, its potential for sustainable manufacturing is significant.

-

Noyori asymmetric hydrogenation provides a reliable and highly enantioselective method for the reduction of β-keto esters, a key step in many statin syntheses. Its industrial precedent and high efficiency make it a powerful tool for large-scale production.

The choice of synthetic route will depend on factors such as scale, cost, desired enantiopurity, and available resources. Each of the detailed methods provides a strong foundation for researchers and drug development professionals to produce the enantiomers of this compound for further study and application.

References

An In-depth Technical Guide to the Pharmacokinetics of Fluvastatin and its Lactone Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of fluvastatin (B1673502), with a specific focus on its lactone form. Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is clinically used to manage hypercholesterolemia. It is administered as the active hydroxy acid, which exists in equilibrium with its inactive lactone form. Understanding the pharmacokinetic profiles of both moieties is crucial for a complete characterization of the drug's disposition in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Fluvastatin is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. However, it undergoes extensive first-pass metabolism in the liver, resulting in a relatively low systemic bioavailability.[1][2] Fluvastatin is highly bound to plasma proteins.[3]

The primary route of elimination for fluvastatin and its metabolites is through the bile, with the majority of a dose being excreted in the feces.[4]

Metabolic Pathways

The metabolism of fluvastatin is primarily mediated by the cytochrome P450 isoenzyme CYP2C9, with minor contributions from CYP3A4 and CYP2C8.[4] The main metabolic pathways include hydroxylation of the indole (B1671886) ring and N-deisopropylation. The major metabolites identified are 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin.

dot```dot graph Metabolism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Fluvastatin [label="Fluvastatin (Hydroxy Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactone [label="Fluvastatin Lactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolite1 [label="5-Hydroxy-fluvastatin"]; Metabolite2 [label="6-Hydroxy-fluvastatin"]; Metabolite3 [label="N-desisopropyl-fluvastatin"]; Excretion [label="Biliary Excretion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Fluvastatin -> Lactone [dir=both, label="Interconversion"]; Fluvastatin -> Metabolite1 [label="CYP2C9, CYP3A4, CYP2C8"]; Fluvastatin -> Metabolite2 [label="CYP2C9"]; Fluvastatin -> Metabolite3 [label="CYP2C9"]; Metabolite1 -> Excretion; Metabolite2 -> Excretion; Metabolite3 -> Excretion; }

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fluvastatin following oral administration in healthy human volunteers from various studies. It is important to note that specific pharmacokinetic data for the this compound form is not extensively reported in the literature. The available data primarily focuses on the active hydroxy acid moiety.

| Parameter | 40 mg Immediate-Release | 80 mg Immediate-Release | 40 mg Immediate-Release |

| Cmax (ng/mL) | 149.6 ± 56.0 | 1024.7 ± 1085.1 | 491.4 ± 211.4 (µg/L) |

| Tmax (h) | 1.0 ± 0.5 | 1.0 ± 0.35 | 0.6 ± 0.2 |

| AUC (ng·h/mL) | 528.5 ± 358.8 | 1417.7 ± 879.2 | 540.2 ± 226.5 (µg·h/L) |

| t1/2 (h) | 1.8 ± 1.1 | 1.77 ± 1.23 | 1.1 ± 0.3 |

| Parameter | 20 mg Immediate-Release | 40 mg Immediate-Release | 80 mg Extended-Release |

| Cmax (ng/mL) | 139 ± 98 | 320 ± 166 | 165.7 ± 104.4 |

| Tmax (h) | 0.7 ± 0.3 | 0.8 ± 0.3 | 3.9 ± 1.6 |

| AUC (ng·h/mL) | 291 ± 160 | 722 ± 435 | 1363.8 ± 730.0 |

| t1/2 (h) | 1.9 ± 0.8 | 2.3 ± 1.2 | 7.4 ± 3.4 |

Experimental Protocols

This section outlines typical methodologies employed in pharmacokinetic studies of fluvastatin.

Study Design and Subject Population

Pharmacokinetic studies of fluvastatin are often conducted in healthy adult volunteers. These studies typically follow a crossover or parallel-group design. Participants are usually screened for normal hepatic and renal function before enrollment.

Dosing and Administration

Fluvastatin is administered orally, typically as a single dose of immediate-release or extended-release formulations. Doses ranging from 20 mg to 80 mg have been investigated.

Blood Sampling

Serial blood samples are collected from participants at predefined time points before and after drug administration. A typical sampling schedule might include collection at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose to adequately characterize the plasma concentration-time profile.

Bioanalytical Method: HPLC-UV

A common method for the quantification of fluvastatin in human plasma is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is often set at approximately 235 nm or 305 nm.

-

dot

Bioanalytical Method: LC-MS/MS

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed for the quantification of fluvastatin and its metabolites.

-

Sample Preparation: Similar to HPLC, sample preparation often involves protein precipitation or liquid-liquid extraction.

-

Chromatographic Conditions: UPLC (Ultra-Performance Liquid Chromatography) or HPLC is used for separation, often with a C18 column.

-

Mass Spectrometric Detection: Detection is performed using a mass spectrometer, typically with electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte.

Conclusion

This technical guide has summarized the key pharmacokinetic characteristics of fluvastatin, with an emphasis on its metabolic pathways and the interplay between the active hydroxy acid and inactive lactone forms. While comprehensive quantitative data exists for the parent hydroxy acid, there is a notable lack of specific pharmacokinetic parameters for the this compound in the published literature. Future research focusing on the simultaneous quantification of both the acid and lactone forms in vivo would provide a more complete understanding of fluvastatin's disposition and its potential clinical implications. The detailed experimental protocols provided herein offer a foundation for designing and conducting such future studies.

References

- 1. Efficacy and Tolerability of Fluvastatin in a Titration Dosage Regimen in Hyperlipidaemic Patients | springermedicine.com [springermedicine.com]

- 2. Pharmacokinetics of fluvastatin after single and multiple doses in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of Fluvastatin Lactone in cholesterol biosynthesis pathways

An In-depth Technical Guide on the Role of Fluvastatin (B1673502) Lactone in Cholesterol Biosynthesis Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, plays a crucial role in the management of hypercholesterolemia.[1] Administered as a racemic mixture of two enantiomers, its therapeutic effect is primarily mediated by the 3R,5S enantiomer.[2] Fluvastatin is available in both an active hydroxy acid form and an inactive lactone prodrug form, which are interconvertible under physiological conditions.[3] The active hydroxy acid form competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][4] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes and enhances the clearance of LDL cholesterol from the bloodstream. This guide provides a detailed examination of the mechanism of action of fluvastatin lactone, its conversion to the active form, its impact on the cholesterol biosynthesis pathway, and relevant experimental protocols for its study.

The Cholesterol Biosynthesis Pathway

Cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step process known as the mevalonate (B85504) pathway. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase catalyzes the conversion of HMG-CoA to mevalonate. This step is the primary rate-limiting and irreversible step in the entire pathway, making it a critical control point for cholesterol synthesis. The activity of HMG-CoA reductase is tightly regulated by cellular sterol levels through a negative feedback mechanism involving Sterol Regulatory Element-Binding Proteins (SREBPs).

This compound: Mechanism of Action

Fluvastatin is typically administered as its active hydroxy acid form, but like several other statins, it can exist in a lactone form. The lactone is an inactive prodrug that requires in-vivo hydrolysis to the open-ring hydroxy acid to exert its pharmacological effect.

Hydroxy Acid-Lactone Interconversion

The interconversion between the inactive, more lipophilic lactone form and the active, hydrophilic hydroxy acid form is pH-dependent. Under basic conditions, the lactone ring is unstable and readily hydrolyzes to the active acid form. While the lactone form can enter cells via passive diffusion due to its higher lipophilicity, the active acid form primarily utilizes active transport mechanisms.

Inhibition of HMG-CoA Reductase

The active hydroxy acid of fluvastatin acts as a competitive inhibitor of HMG-CoA reductase. Its structure mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme but without undergoing the subsequent catalytic reaction. This reversible binding blocks the conversion of HMG-CoA to mevalonate, thereby decreasing the production of cholesterol in the liver.

Upregulation of LDL Receptors via SREBPs

The reduction in hepatic cholesterol concentration triggers a cellular response to restore cholesterol homeostasis. This response is mediated by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which is specific to cholesterol synthesis.

-

SREBP Activation: In sterol-depleted cells, the SREBP-SCAP complex is transported from the endoplasmic reticulum to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, SREBP is cleaved by two proteases (S1P and S2P), releasing the N-terminal active domain (nSREBP).

-

Nuclear Translocation & Gene Transcription: The active nSREBP translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes. This upregulates the transcription of the entire battery of cholesterogenic genes, including HMG-CoA synthase, HMG-CoA reductase, and, most importantly for cholesterol clearance, the LDL receptor gene.

-

Increased LDL Clearance: The resulting increase in the number of LDL receptors on the surface of liver cells enhances the uptake and removal of LDL cholesterol from the circulation, leading to lower plasma LDL levels.

Quantitative Data

Inhibitory Potency of Fluvastatin

The efficacy of a statin is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) against HMG-CoA reductase.

| Compound | System | Parameter | Value | Reference |

| Fluvastatin | Human Liver Microsomes | IC50 | 40 - 100 nM | |

| Fluvastatin Acid | Human Liver Microsomes (CYP2C9) | IC50 | 0.161 µM | |

| This compound | Human Liver Microsomes (CYP2C9) | IC50 | 0.952 µM | |

| Note: These IC50 values are for the inhibition of S-warfarin 7-hydroxylase activity, a CYP2C9-mediated process, and are used here to illustrate the relative potency of the acid versus the lactone form. |

Clinical Efficacy of Fluvastatin

Clinical trials have demonstrated the dose-dependent efficacy of fluvastatin in reducing circulating lipid levels.

| Dosage | Study Duration | LDL-C Reduction | Total Cholesterol Reduction | Triglyceride Reduction | Reference |

| 10 - 80 mg/day | 3 - 12 weeks | 15% - 35% | 11% - 25% | 3% - 18% | |

| 20 - 40 mg/day | 52 weeks | 24.8% | - | 15.3% | |

| 40 mg/day (Fluv. only) | 2.5 years | 22.5% | - | - |

Experimental Protocols

In Vitro HMG-CoA Reductase (HMGR) Activity Assay

This protocol describes a common method to assess the inhibitory potential of compounds like fluvastatin on HMGR activity. The assay is based on the spectrophotometric measurement of NADPH consumption.

Principle: The catalytic activity of HMGR reduces HMG-CoA to mevalonate, a process that involves the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.

Materials:

-

Recombinant human HMG-CoA reductase

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

HMG-CoA substrate solution

-

NADPH solution

-

Test compound (Fluvastatin) and vehicle control (e.g., DMSO)

-

Positive control inhibitor (e.g., Pravastatin)

-

UV-compatible 96-well plate

-

Spectrophotometric microplate reader

Methodology:

-

Prepare Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate.

-

Add Inhibitor: Add a small volume (e.g., 1-2 µL) of the test compound (fluvastatin at various concentrations), vehicle control, or positive control to the respective wells.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme to each well.

-

Incubate: Incubate the plate at 37°C.

-

Measure Absorbance: Immediately begin kinetic measurements, reading the absorbance at 340 nm every minute for a specified period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min) for each condition. Determine the percentage of inhibition for each fluvastatin concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Cholesterol Quantification

This protocol outlines a general enzymatic method for quantifying total cholesterol in cell lysates.

Principle: This assay measures both free cholesterol and cholesteryl esters. Cholesteryl esters are hydrolyzed to free cholesterol by cholesterol esterase. Cholesterol oxidase then acts on total free cholesterol to produce hydrogen peroxide (H2O2), which reacts with a colorimetric or fluorometric probe in the presence of horseradish peroxidase (HRP) to generate a detectable signal.

Materials:

-

Cultured cells (e.g., HepG2) treated with fluvastatin or control.

-

Phosphate-Buffered Saline (PBS).

-

Cholesterol Extraction Buffer (e.g., Chloroform:Isopropanol:NP-40).

-

Cholesterol Assay Kit containing:

-

Cholesterol Standard

-

Assay Buffer

-

Cholesterol Esterase

-

Cholesterol Oxidase

-

HRP

-

Colorimetric/Fluorometric Probe (e.g., Amplex Red, ADHP)

-

-

96-well plate (black plate for fluorescence).

-

Microplate reader (spectrophotometer or fluorometer).

Methodology:

-

Cell Lysis and Lipid Extraction: Harvest treated cells, wash with PBS, and lyse them. Extract total lipids using an appropriate organic solvent mixture.

-

Solvent Evaporation: Transfer the lipid extract to a new tube and dry the solvent, typically by air drying at 50°C followed by vacuum drying.

-

Resuspend Lipids: Re-dissolve the dried lipid pellet in the cholesterol assay buffer, vortexing thoroughly to ensure homogeneity.

-

Prepare Standards: Prepare a standard curve using the provided cholesterol standard.

-

Enzymatic Reaction:

-

Add samples and standards to a 96-well plate.

-

Prepare and add the Reaction Reagent (containing cholesterol esterase, cholesterol oxidase, HRP, and the probe) to all wells.

-

-

Incubation: Incubate the plate, protected from light, at 37°C for a specified time (e.g., 15-45 minutes).

-

Measure Signal: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Quantify the protein content of the original cell lysates for normalization. Calculate the cholesterol concentration in each sample by comparing its signal to the standard curve. Express the results as µg of cholesterol per mg of protein.

Conclusion